

# DiSulfo-Cy5 Alkyne: A Technical Guide for Biomolecule Labeling

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## Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **DiSulfo-Cy5 alkyne**, a water-soluble fluorescent probe ideal for labeling biomolecules in aqueous environments. Its high hydrophilicity, exceptional brightness, and photostability make it a superior choice for a wide range of applications, from cellular imaging to flow cytometry.

## Core Properties and Spectroscopic Data

**DiSulfo-Cy5 alkyne** is a sulfonated cyanine dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The sulfonate groups impart excellent water solubility, minimizing aggregation and non-specific binding, which is often a challenge with hydrophobic fluorescent dyes.<sup>[1][2]</sup> This reagent is particularly recommended for conjugating with proteins, nanoparticles, and other biomolecules where maintaining solubility is critical.<sup>[1][3]</sup>

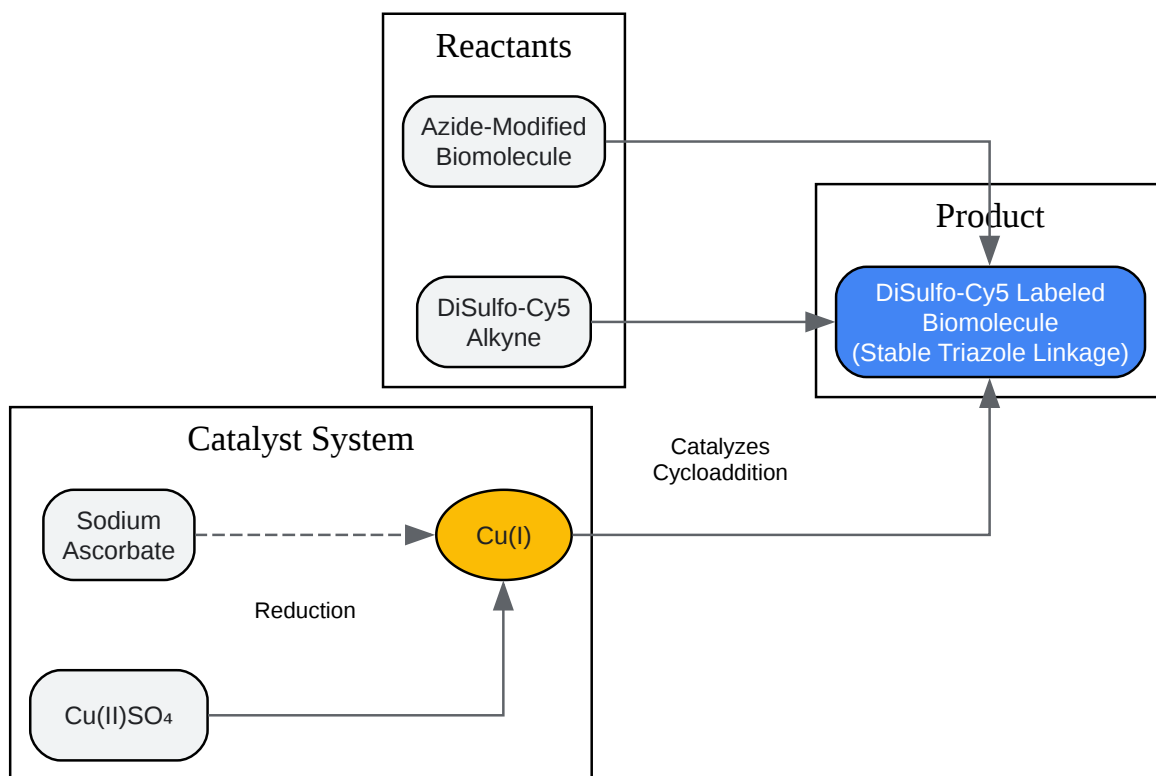
The key quantitative properties of **DiSulfo-Cy5 alkyne** are summarized in the table below for easy comparison and experimental planning.

Property	Value	References
Excitation Maximum ( $\lambda_{\text{abs}}$ )	~647-650 nm	[4][5][6]
Emission Maximum ( $\lambda_{\text{em}}$ )	~663-680 nm	[5][6]
Molar Extinction Coefficient ( $\epsilon$ )	~250,000 - 271,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[2][4][5][7]
Fluorescence Quantum Yield ( $\Phi$ )	~0.2 - 0.28	[2][7]
Molecular Weight	~787.96 g/mol (protonated/free acid)	[4][5]
Solubility	Water, DMSO, DMF, Methanol	[4][5]
Purity	>95% (HPLC)	[4]
Storage Conditions	-20°C, desiccated, protected from light	[4][5][6]

Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

## Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling of biomolecules with **DiSulfo-Cy5 alkyne** is achieved through the highly efficient and bioorthogonal CuAAC reaction.[8] This "click" reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group on the target biomolecule.[4][8] The reaction is highly specific, as neither alkyne nor azide functional groups are naturally present in biological systems, thus preventing side reactions with other cellular components.[9] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO<sub>4</sub>) and a reducing agent (e.g., sodium ascorbate).



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**Fig. 1:** CuAAC Reaction for Biomolecule Labeling.

## Experimental Protocols

The following protocols provide a general framework for the labeling of azide-modified biomolecules with **DiSulfo-Cy5 alkyne**. Optimization may be required depending on the specific biomolecule and experimental context.

### Labeling of Proteins in Solution

This protocol is suitable for purified proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

- **DiSulfo-Cy5 alkyne**
- DMSO or DMF for stock solution preparation
- Copper(II) sulfate ( $\text{CuSO}_4$ ) stock solution (e.g., 50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 250 mM in water)
- Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
- Purification resin (e.g., size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
  - Dissolve **DiSulfo-Cy5 alkyne** in DMSO or DMF to a final concentration of 10 mM.
  - Prepare fresh sodium ascorbate solution.
- Prepare Reaction Mixture:
  - In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10  $\mu\text{M}$ ).
  - Add **DiSulfo-Cy5 alkyne** to a final concentration of 25-100  $\mu\text{M}$  (a 5-10 fold molar excess over the protein is a good starting point).
  - Prepare a fresh catalyst premix by combining  $\text{CuSO}_4$  (to a final reaction concentration of 1 mM) and THPTA (to a final reaction concentration of 5 mM).[\[10\]](#)
  - Add the catalyst premix to the protein-dye mixture.
- Initiate the Reaction:
  - Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[\[10\]](#)

- Incubation:
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
  - Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled protein.

## Labeling of Fixed Cells

This protocol describes the labeling of azide-modified biomolecules within fixed and permeabilized cells.

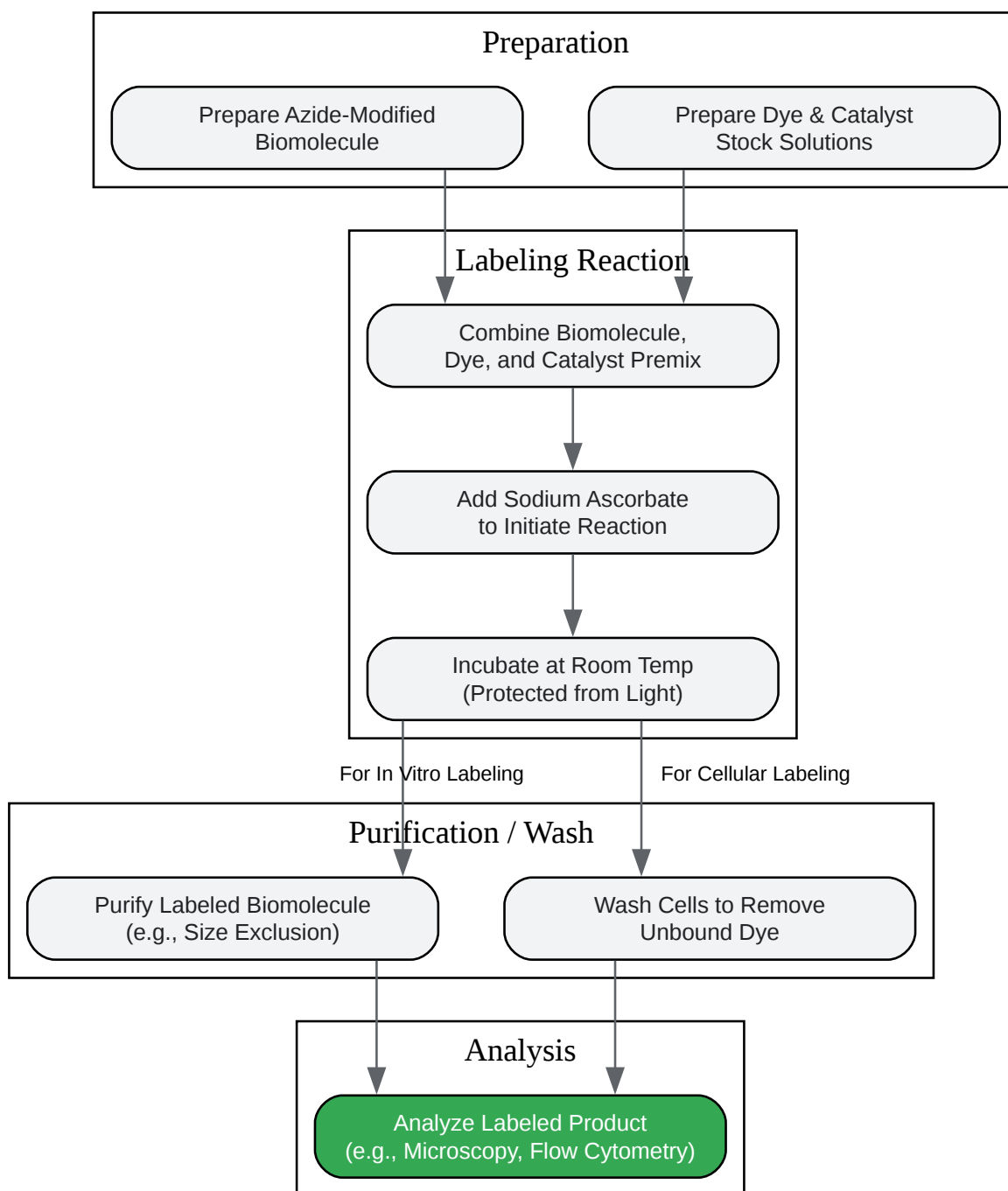
Materials:

- Cells cultured on coverslips containing azide-modified biomolecules
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- PBS
- Labeling solution components as described in the protein labeling protocol.

Procedure:

- Cell Fixation and Permeabilization:
  - Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[\[10\]](#)
  - Wash the cells three times with PBS.[\[10\]](#)
  - Permeabilize the cells with permeabilization buffer for 10-15 minutes.
  - Wash the cells three times with PBS.

- Labeling Reaction:
  - Prepare the labeling solution by combining **DiSulfo-Cy5 alkyne** (e.g., 1-10  $\mu$ M final concentration), the CuSO<sub>4</sub>/THPTA catalyst premix (1 mM/5 mM final concentration), and sodium ascorbate (5 mM final concentration) in PBS.[\[10\]](#)
  - Immediately apply the complete labeling solution to the cells.
  - Incubate for 30-60 minutes at room temperature, protected from light.[\[10\]](#)
- Washing and Imaging:
  - Wash the cells three times with PBS to remove unbound dye.
  - Mount the coverslip on a microscope slide with an appropriate mounting medium.
  - The cells are now ready for fluorescence imaging.



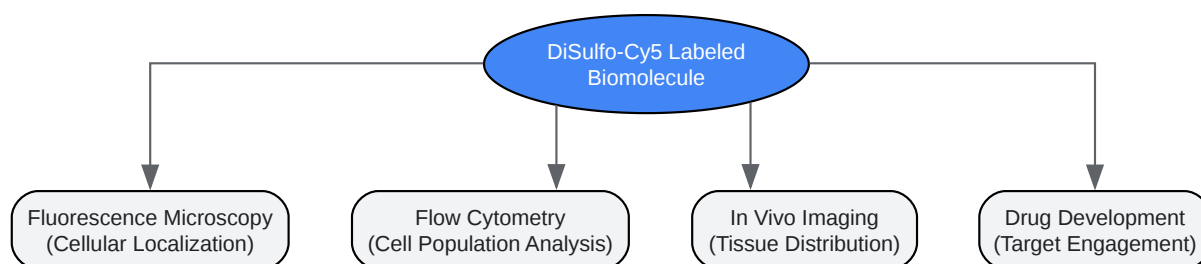
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**Fig. 2:** General Experimental Workflow for Labeling.

## Applications in Research and Drug Development

The high water solubility and bright, far-red fluorescence of **DiSulfo-Cy5 alkyne** make it a versatile tool for a multitude of applications.

- **Fluorescence Microscopy:** Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, enabling high-contrast imaging of labeled proteins, glycans, or nucleic acids in cells and tissues.[11]
- **Flow Cytometry:** The brightness of the dye is well-suited for detecting low-abundance targets on the cell surface or intracellularly.[4][11]
- **In Vivo Imaging:** The far-red emission allows for deeper tissue penetration, making it a candidate for small animal imaging studies.
- **Drug Development:** Labeled antibodies, peptides, or small molecules can be used to track their localization, uptake, and mechanism of action.



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**Fig. 3:** Key Application Areas.

In summary, **DiSulfo-Cy5 alkyne** provides a robust and reliable method for the fluorescent labeling of a wide array of biomolecules. Its superior optical and physical properties, combined with the specificity of click chemistry, empower researchers to visualize and quantify biological processes with high sensitivity and precision.

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